Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Description
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a trifluoromethylphenyl group at the β-position and a methoxy substituent at the α-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes electron-donating effects, influencing reactivity and conjugation within the molecule.
Properties
CAS No. |
635324-51-5 |
|---|---|
Molecular Formula |
C13H13F3O3 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H13F3O3/c1-3-19-12(17)8-11(18-2)9-5-4-6-10(7-9)13(14,15)16/h4-8H,3H2,1-2H3 |
InChI Key |
SIUSQNJJCXNIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC(=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 2-Cyano-3-[3-(Trifluoromethyl)Phenyl]Prop-2-Enoate
- Structure: Replaces the methoxy group with a cyano (-CN) group.
- Impact: The cyano group is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. This enhances reactivity in Michael addition reactions compared to the methoxy analog.
- Data: Molecular formula: C₁₃H₁₀F₃NO₂; Molecular weight: 287.2 g/mol (calculated) .
Ethyl 3-[2-Bromo-5-(Trifluoromethyl)Phenyl]Prop-2-Enoate
- Structure : Introduces a bromine atom at the 2-position of the phenyl ring.
- The compound’s safety profile requires careful handling due to halogenated substituents .
- Data : CAS: 1345484-78-7; Molecular formula: C₁₂H₁₀BrF₃O₂ .
Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)Phenyl]Prop-2-Enoate
- Structure : Substitutes trifluoromethoxy (-OCF₃) for trifluoromethyl (-CF₃).
- Impact: The trifluoromethoxy group is more electronegative, improving metabolic stability and resistance to oxidation. Molecular weight: 313.2 g/mol (C₁₃H₁₀F₃NO₃) .
Variations in the Ester Group and Core Structure
Ethyl 3-Oxo-3-[3-(Trifluoromethyl)Phenyl]Propanoate
- Structure: Replaces the α,β-unsaturated enoate with a saturated β-keto ester.
- Impact : Loss of conjugation reduces electrophilicity, altering reactivity in cycloaddition or condensation reactions. Molecular formula: C₁₂H₁₁F₃O₃ .
Ethyl (Z)-2-Diethoxyphosphoryl-3-[4-(Dimethylamino)Phenyl]Prop-2-Enoate
- Structure: Incorporates a phosphoryl group and dimethylamino substituent.
- Impact: The phosphoryl group enables participation in phosphorylation reactions, while the dimethylamino group introduces basicity. Molecular formula: C₁₇H₂₆NO₅P; CAS: 66564-08-7 .
Comparative Data Table
Biological Activity
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate, with the CAS number 635324-51-5, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
Molecular Structure and Composition:
- Molecular Formula: CHFO
- Molecular Weight: 274.236 g/mol
- LogP (Partition Coefficient): 3.2558
- Polar Surface Area (PSA): 35.53 Ų
The trifluoromethyl group (-CF) is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, research on N-substituted isobutyramides containing trifluoromethyl phenyl groups demonstrated significant anticancer activity. These compounds exhibited anti-angiogenic properties and antioxidant activity in vitro and through in silico analysis .
The presence of the trifluoromethyl group in this compound may enhance its interaction with biological targets due to increased hydrophobicity and electron-withdrawing effects. This can lead to improved binding affinity to enzymes or receptors involved in cancer progression.
Case Studies and Research Findings
-
In Vitro Studies:
- A study focused on the synthesis and evaluation of various trifluoromethylated compounds showed that those with a -CF group significantly inhibited cancer cell proliferation compared to their non-fluorinated analogs. The mechanism was attributed to enhanced interaction with cellular targets involved in growth signaling pathways.
- Molecular Docking Studies:
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; shows potential as an anti-angiogenic agent. |
| Antioxidant | Exhibits antioxidant properties, potentially reducing oxidative stress in cells. |
| Enzyme Interaction | Enhanced binding to enzymes/receptors due to trifluoromethyl substitution. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
